molecular formula C27H24Br3N B15089366 2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl-4H,8H,12H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine

Cat. No.: B15089366
M. Wt: 602.2 g/mol
InChI Key: DEWSTBIDVBJWBB-UHFFFAOYSA-N
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Description

This polycyclic aromatic compound features a rigid benzoquinolizinoacridine core substituted with three bromine atoms at positions 2, 6, and 10, and six methyl groups at positions 4, 8, and 12 (symmetrically arranged). Its molecular formula is C27H24Br3N, with a molecular weight of 637.21 g/mol (CAS: 928642-02-8) . The bromine atoms enhance its reactivity in cross-coupling reactions (e.g., Stille coupling), making it a valuable precursor for synthesizing star-shaped molecules in optoelectronic applications . The methyl groups contribute to steric stabilization, improving solubility in organic solvents like toluene and THF .

Properties

Molecular Formula

C27H24Br3N

Molecular Weight

602.2 g/mol

IUPAC Name

5,11,17-tribromo-8,8,14,14,22,22-hexamethyl-1-azahexacyclo[11.7.1.13,19.02,7.09,21.015,20]docosa-2,4,6,9,11,13(21),15(20),16,18-nonaene

InChI

InChI=1S/C27H24Br3N/c1-25(2)16-7-13(28)9-18-22(16)31-23-17(25)8-14(29)10-19(23)27(5,6)21-12-15(30)11-20(24(21)31)26(18,3)4/h7-12H,1-6H3

InChI Key

DEWSTBIDVBJWBB-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC(=CC3=C2N4C5=C(C=C(C=C51)Br)C(C6=C4C(=CC(=C6)Br)C3(C)C)(C)C)Br)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves several steps, typically starting with the preparation of the core benzoquinolizinoacridine structure. Bromination and methylation reactions are then carried out to introduce the bromine and methyl groups at specific positions on the molecule. The reaction conditions often involve the use of bromine or bromine-containing reagents and methylating agents under controlled temperatures and solvents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and purification systems to handle the complex synthesis steps efficiently .

Chemical Reactions Analysis

Types of Reactions

2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bromine, methylating agents, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .

Scientific Research Applications

2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6,10-tribromo-4,4,8,8,12,12-hexamethyl-8,12-dihydro-4H-benzo[1,9]quinolizino[3,4,5,6,7-defg]acridine involves its interaction with specific molecular targets and pathways. The bromine atoms and methyl groups play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of benzoquinolizinoacridine derivatives with varying substituents. Below is a systematic comparison:

Structural Analogues

Compound Name Substituents Molecular Formula CAS Number Key Features References
2,6,10-Tribromo-4,4,8,8,12,12-hexamethyl Br (positions 2,6,10); Me (4,8,12) C27H24Br3N 928642-02-8 High reactivity for cross-coupling; used in OLED precursor synthesis
4,4,8,8,12,12-Hexamethyl (methyl-form) Me (4,8,12) C27H27N 52066-63-4 Used in nitrogen-doped graphene growth; high thermal stability
4H-Benzo[...]acridine-4,8,12-trione (ketone-form) Ketone groups (4,8,12) C24H15NO3 N/A Electron-deficient core; applied in organic semiconductors
12,12-Diphenyl-2,10-bis(9-phenyl-9H-fluoren-9-yl)-4H-benzo[...]dione (DPQAO-F) Diphenyl, fluorenyl, dione C63H42N2O2 N/A Ultra-narrow emission (FWHM ~24 nm); deep-blue OLED emitter
4,4,8,8,12,12-Hexa-p-tolyl p-Tolyl (4,8,12) C63H51N 1131007-94-7 Bulky substituents enhance solubility; research use in optoelectronics

Physicochemical Properties

  • Reactivity: The tribromo derivative undergoes Stille coupling with trimethylstannyl reagents to generate star-shaped molecules with extended π-conjugation . Non-halogenated analogues (e.g., methyl-form) lack this reactivity, limiting their utility in synthetic chemistry .
  • Optical Properties: The tribromo compound absorbs in the UV region (λmax ~350 nm) due to bromine’s electron-withdrawing effects . DPQAO-F emits deep-blue light with narrow bandwidth (FWHM 24 nm), outperforming non-fluorinated analogues in color purity .
  • Thermal Stability : The methyl-form derivative exhibits higher thermal stability (decomposition >300°C) compared to the ketone-form, which degrades at ~250°C due to carbonyl group instability .

Critical Analysis of Divergences

  • Optoelectronic vs. Material Science Applications : While the tribromo compound is tailored for optoelectronics, the methyl-form is prioritized for graphene synthesis, reflecting substituent-dependent utility .
  • Emission Efficiency : DPQAO-F’s narrow emission stems from rigid fluorophore locking, a feature absent in brominated/methylated analogues .

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